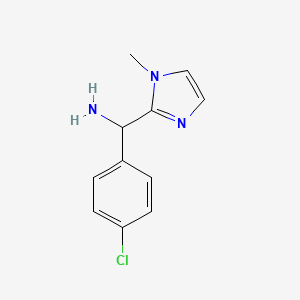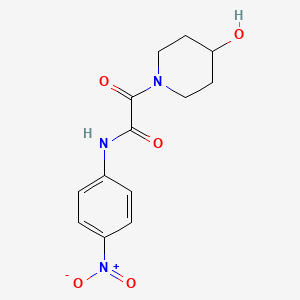
2-(4-hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is a synthetic organic compound that features a piperidine ring substituted with a hydroxyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-(4-Hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydroxyl and nitrophenyl groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
- 2-(4-Hydroxypiperidin-1-yl)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(4-Hydroxypiperidin-1-yl)-N-(4-chlorophenyl)-2-oxoacetamide
- 2-(4-Hydroxypiperidin-1-yl)-N-(4-fluorophenyl)-2-oxoacetamide
Comparison:
- Uniqueness: The presence of the nitrophenyl group in 2-(4-hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
- Reactivity: The nitrophenyl group can undergo specific reactions such as reduction to an amine, which may not be possible with other substituents like methyl or halogens.
Propiedades
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c17-11-5-7-15(8-6-11)13(19)12(18)14-9-1-3-10(4-2-9)16(20)21/h1-4,11,17H,5-8H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSJIHFOUUZEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
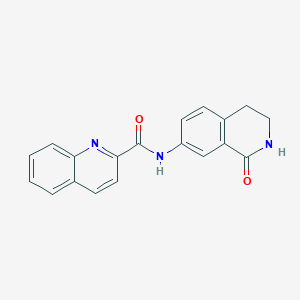
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2953699.png)
![N-(3,5-DIMETHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2953700.png)
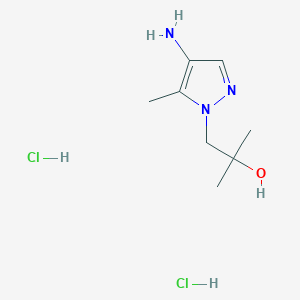
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)
![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B2953705.png)

![3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2953713.png)
![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)
![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)
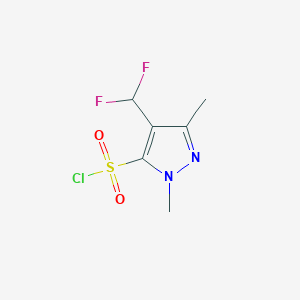
![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)
![2-cyclopentyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2953718.png)
